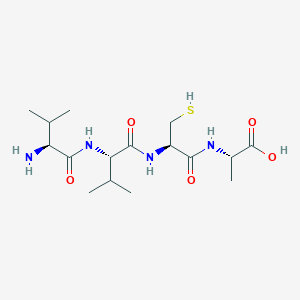![molecular formula C29H31INP B14228234 {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 526196-98-5](/img/structure/B14228234.png)
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a phosphonium salt that contains a diethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 4-(diethylamino)benzyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like cyanide, azide, or thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Applications De Recherche Scientifique
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to form stable ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The diethylamino group enhances the nucleophilicity of the ylide, making the reaction more efficient. The triphenylphosphonium moiety stabilizes the ylide intermediate, facilitating the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a diethylamino group.
Tetraphenylphosphonium iodide: Contains an additional phenyl group.
Uniqueness
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the diethylamino group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. The combination of the diethylamino group and the triphenylphosphonium moiety provides a balance of nucleophilicity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
526196-98-5 |
|---|---|
Formule moléculaire |
C29H31INP |
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
[4-(diethylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H31NP.HI/c1-3-30(4-2)26-22-20-25(21-23-26)24-31(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,3-4,24H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CNDIMTWIIOVUOV-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
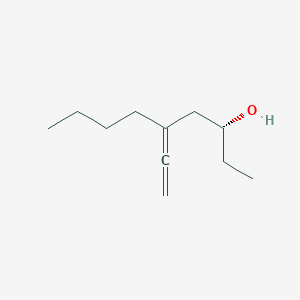
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
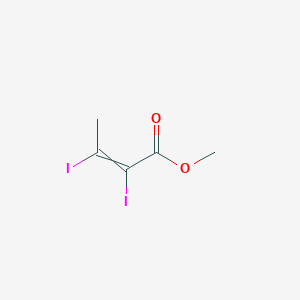
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)
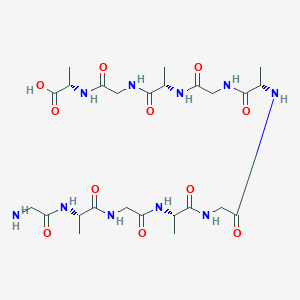
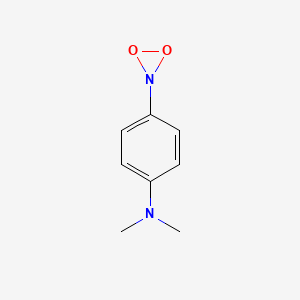

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
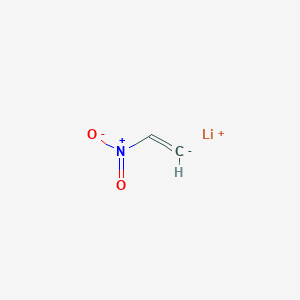

![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)

